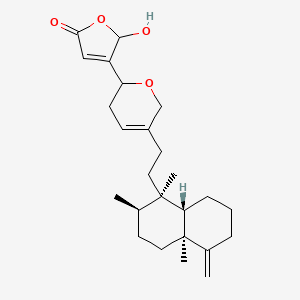

cacospongionolide B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Cacospongionolide B est un produit naturel marin isolé de l'éponge Fasciospongia cavernosa. Il appartient à une classe de composés appelés sesterterpènes, caractérisés par leur squelette carboné à vingt-cinq atomes. Le this compound est particulièrement connu pour ses propriétés anti-inflammatoires, principalement en raison de sa capacité à inhiber les enzymes phospholipases A2 sécrétoires.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse totale du Cacospongionolide B a été réalisée par plusieurs voies de synthèse. Une méthode notable implique une séquence linéaire de douze étapes. Les transformations clés incluent une séquence en trois étapes qui couple les deux principales régions du produit naturel et génère le cycle dihydropyranne de la chaîne latérale . Une autre méthode implique une C-glycosylation hautement stéréosélective d'un glycal dérivé du D-arabinose avec de l'acide 3-furylboronique en présence d'un catalyseur au palladium, suivie d'un couplage B-alkyl Suzuki-Miyaura d'un alkylborane généré in situ .

Méthodes de production industrielle

Les méthodes de production industrielle du this compound ne sont pas bien documentées, probablement en raison de la complexité et de la spécificité des voies de synthèse. Le composé est principalement synthétisé dans des laboratoires de recherche pour des études scientifiques.

Analyse Des Réactions Chimiques

Types de réactions

Le Cacospongionolide B subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des fragments hydroxyle et buténolide.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification du this compound incluent les catalyseurs au palladium, les acides boroniques et divers agents oxydants et réducteurs. Les conditions réactionnelles impliquent souvent des réglages de température et de pression spécifiques pour assurer les transformations souhaitées.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent divers analogues structuraux du this compound, qui sont utilisés pour étudier l'activité biologique du composé et son interaction avec les enzymes.

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie : Le composé sert de modèle pour étudier la synthèse complexe de produits naturels et le développement de nouvelles méthodologies de synthèse.

Biologie : Il est utilisé pour étudier les voies biologiques impliquées dans l'inflammation et le rôle des enzymes phospholipases A2 sécrétoires.

Industrie : Bien qu'il ne soit pas largement utilisé dans les applications industrielles, la synthèse du composé et ses analogues structuraux fournissent des informations précieuses pour le développement de nouveaux produits pharmaceutiques.

Mécanisme d'action

Le this compound exerce ses effets principalement en inhibant les enzymes phospholipases A2 sécrétoires. Cette inhibition empêche la libération de l'acide arachidonique, un précurseur des eicosanoïdes pro-inflammatoires. L'interaction du composé avec l'enzyme est énantiospécifique, ce qui signifie qu'il interagit différemment avec chaque énantiomère de l'enzyme . En outre, il a été démontré que le this compound induit l'apoptose dans certaines lignées cellulaires cancéreuses en affectant le potentiel transmembranaire mitochondrial et en favorisant l'expression de protéines pro-apoptotiques .

Applications De Recherche Scientifique

Chemical Research

Model for Natural Product Synthesis

- Cacospongionolide B serves as a valuable model in the study of complex natural product synthesis. Researchers utilize it to explore new synthetic methodologies that can lead to the development of analogs with enhanced biological activity .

Synthesis and Structural Variations

- The synthesis of this compound has led to the creation of several structural analogs, some of which exhibit increased potency compared to the natural product. These analogs are crucial for understanding the interactions between the compound and secretory phospholipase A2 enzymes, which play a pivotal role in inflammation .

Biological Applications

Anti-Inflammatory Mechanisms

- This compound has been shown to inhibit secretory phospholipase A2, an enzyme implicated in inflammatory processes. Studies indicate that it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of inflammatory mediators such as nitric oxide and prostaglandin E2 .

Case Study: In Vivo Effects

- In a mouse air pouch model, this compound demonstrated significant anti-inflammatory effects by inhibiting TNF-α levels and reducing eicosanoid production in response to zymosan-induced inflammation. This suggests its potential as a therapeutic agent in managing chronic inflammatory diseases .

Medical Research

Therapeutic Potential

- Due to its anti-inflammatory properties, this compound is being investigated for potential therapeutic applications in conditions such as asthma, psoriasis, and rheumatoid arthritis. Its ability to modulate key inflammatory pathways positions it as a candidate for drug development aimed at these diseases .

Clinical Relevance

- The compound’s efficacy in controlling inflammation has led researchers to explore its use as an alternative treatment option, particularly in patients who may not respond well to conventional therapies. Its mechanism of action through NF-κB inhibition highlights its relevance in contemporary pharmacological research .

Industrial Applications

While not widely utilized in industrial settings yet, the insights gained from studying this compound's synthesis and its structural analogs could inform pharmaceutical development processes. The exploration of its bioactive compounds may lead to advancements in drug formulation techniques aimed at enhancing bioavailability and efficacy .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Research | Model for studying natural product synthesis | Development of structural analogs with enhanced potency |

| Biological Applications | Inhibition of secretory phospholipase A2 | Downregulation of iNOS and COX-2 expression |

| Medical Research | Potential treatment for chronic inflammatory diseases | Effective in reducing TNF-α levels in vivo |

| Industrial Applications | Insights into pharmaceutical development processes | Exploration of bioactive compounds for drug formulation |

Mécanisme D'action

Cacospongionolide B exerts its effects primarily by inhibiting secretory phospholipase A2 enzymes. This inhibition prevents the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids. The compound’s interaction with the enzyme is enantiospecific, meaning it interacts differently with each enantiomer of the enzyme . Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines by affecting mitochondrial transmembrane potential and promoting the expression of pro-apoptotic proteins .

Comparaison Avec Des Composés Similaires

Le Cacospongionolide B est unique parmi les sesterterpènes en raison de ses caractéristiques structurales spécifiques et de ses puissantes propriétés anti-inflammatoires. Des composés similaires incluent :

Scalaradial : Un autre sesterterpène marin possédant des propriétés anti-inflammatoires et inductrices d'apoptose.

Manoalide : Un sesterterpène connu pour sa capacité à inhiber la phospholipase A2 et ses effets anti-inflammatoires.

Ces composés partagent des activités biologiques similaires, mais diffèrent par leurs caractéristiques structurales et leurs mécanismes d'action spécifiques.

Propriétés

Formule moléculaire |

C25H36O4 |

|---|---|

Poids moléculaire |

400.5 g/mol |

Nom IUPAC |

3-[5-[2-[(1R,2R,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one |

InChI |

InChI=1S/C25H36O4/c1-16-6-5-7-21-24(16,3)12-10-17(2)25(21,4)13-11-18-8-9-20(28-15-18)19-14-22(26)29-23(19)27/h8,14,17,20-21,23,27H,1,5-7,9-13,15H2,2-4H3/t17-,20?,21-,23?,24-,25-/m1/s1 |

Clé InChI |

CVAZWHZRZNYCOV-ILKJNQADSA-N |

SMILES isomérique |

C[C@@H]1CC[C@]2([C@H]([C@]1(C)CCC3=CCC(OC3)C4=CC(=O)OC4O)CCCC2=C)C |

SMILES canonique |

CC1CCC2(C(C1(C)CCC3=CCC(OC3)C4=CC(=O)OC4O)CCCC2=C)C |

Synonymes |

cacospongionolide B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.